3-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
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Description
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IUPAC name. It contains a pyrimidine ring which is a six-membered ring with two nitrogen atoms, a piperazine ring which is a six-membered ring with two nitrogen atoms, and a pyrazole ring which is a five-membered ring with two nitrogen atoms . The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.Safety and Hazards
The safety and hazards associated with this compound are not specified in the available literature. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination.
Future Directions
Given the lack of information available on this specific compound, future research could focus on elucidating its synthesis, properties, and potential applications. If it shares similar properties with related compounds, it could be of interest in the development of new drugs, particularly as a potential inhibitor of TYK2 .
Properties
IUPAC Name |
3-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN8/c1-12-4-5-25(22-12)15-3-2-14(20-21-15)23-6-8-24(9-7-23)16-13(17)10-18-11-19-16/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XETCUXKLCUEKQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC=NC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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